

Spectroscopic Profile of 1-Methylphenazine: A Technical Guide

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Compound of Interest

Compound Name: 1-Methylphenazine

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methylphenazine** ($C_{13}H_{10}N_2$), a heterocyclic aromatic compound of interest in various research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for **1-Methylphenazine** is $C_{13}H_{10}N_2$ with a molecular weight of 194.23 g/mol. [1] The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.20 - 8.05	m	H-6, H-9	H-4
7.95	d	8.0	
7.80 - 7.65	m	H-2, H-3, H-7, H-8	
3.05	s	CH ₃	

¹³C NMR Data

Data sourced from E. Breitmaier & U. Hollstein, J. Org. Chem. 1976, 41 (12), 2104–2108.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
143.5	C-10a
142.9	C-4a
141.8	C-5a
140.7	C-9a
136.9	C-1
131.5	C-4
130.3	C-6
129.5	C-9
129.1	C-7
128.8	C-8
128.5	C-3
126.4	C-2
17.6	CH ₃

Infrared (IR) Spectroscopy

The IR spectrum was acquired using a Potassium Bromide (KBr) wafer technique.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050	Weak	Aromatic C-H Stretch
2920	Weak	Methyl C-H Stretch
1620	Medium	Aromatic C=C Stretch
1515	Strong	Aromatic C=C Stretch
1380	Medium	C-H Bend (Methyl)
1130	Strong	C-N Stretch
830	Strong	C-H Out-of-plane Bend
760	Strong	C-H Out-of-plane Bend

Mass Spectrometry (MS)

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The data is available from the NIST Mass Spectrometry Data Center.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
194	100	[M] ⁺ (Molecular Ion)
193	50	[M-H] ⁺
165	25	[M-H-HCN] ⁺
97	15	[M-HCN-C ₂ H ₂] ⁺
63	10	

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of **1-Methylphenazine** (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) is used for analysis. The ^1H NMR spectrum for **1-Methylphenazine** was recorded on a Varian CFT-20 instrument.^[1]

^1H NMR Parameters:

- Pulse Program: Standard single-pulse experiment.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Spectral Width: 0-12 ppm.

^{13}C NMR Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of solid **1-Methylphenazine** is finely ground in an agate mortar.
- About 100-200 mg of dry, spectroscopic grade KBr is added to the mortar.
- The sample and KBr are intimately mixed by grinding until a fine, homogeneous powder is obtained.
- A portion of the mixture is transferred to a pellet press die.
- The die is placed under a hydraulic press and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

- A background spectrum of a pure KBr pellet is recorded.
- The sample pellet is then placed in the sample holder and the spectrum is recorded.
- The spectrum is typically collected over the range of 4000-400 cm^{-1} .

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **1-Methylphenazine** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

GC Parameters:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection Mode: Splitless injection.
- Injector Temperature: 250 $^{\circ}\text{C}$.

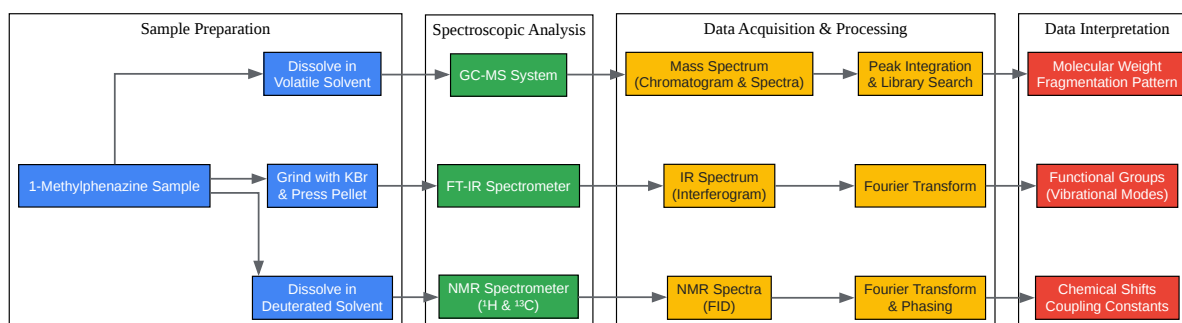
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.

MS Parameters:

- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-400.
- Source Temperature: 230 °C.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **1-Methylphenazine**.



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A generalized workflow for spectroscopic analysis.

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References

- 1. 1-Methylphenazine | C₁₃H₁₀N₂ | CID 606676 - PubChem [pubchem.ncbi.nlm.nih.gov]
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